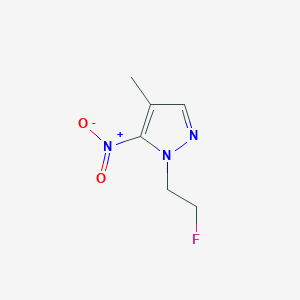

1-(2-Fluoroethyl)-4-methyl-5-nitro-1H-pyrazole

描述

属性

IUPAC Name |

1-(2-fluoroethyl)-4-methyl-5-nitropyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8FN3O2/c1-5-4-8-9(3-2-7)6(5)10(11)12/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDMQNHZFMMUXDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1)CCF)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 1-(2-Fluoroethyl)-4-methyl-5-nitro-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions. For instance, reacting 2-fluoroethyl bromide with the pyrazole derivative in the presence of a base like potassium carbonate.

Industrial production methods often involve optimizing these steps to achieve higher yields and purity. Automation and continuous flow techniques can be employed to scale up the production efficiently.

化学反应分析

Reduction of the Nitro Group

The nitro group at position 5 is highly susceptible to reduction, forming amino derivatives under catalytic hydrogenation or chemical reduction conditions.

Key Reagents and Conditions

Mechanistic Insights :

-

Catalytic hydrogenation proceeds via adsorption of H₂ on Pd/C, followed by sequential electron transfer to reduce the nitro group to NH₂ .

-

Sodium dithionite acts as a two-electron reductant, converting NO₂ to NH₂ through intermediate nitroso and hydroxylamine stages .

Nucleophilic Substitution at the Fluoroethyl Group

The 2-fluoroethyl substituent undergoes nucleophilic substitution (SN2) under alkaline conditions, replacing fluorine with nucleophiles like amines or thiols.

Reaction Examples

Key Observations :

-

Fluorine’s electronegativity polarizes the C-F bond, facilitating SN2 displacement despite fluorine’s poor leaving-group ability.

-

Steric hindrance from the pyrazole ring limits substitution efficiency, requiring elevated temperatures .

Electrophilic Aromatic Substitution (EAS)

The electron-deficient pyrazole ring directs electrophiles to specific positions, influenced by the nitro and methyl groups.

Nitration and Sulfonation Data

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 2 hrs | 1-(2-Fluoroethyl)-4-methyl-3,5-dinitro-1H-pyrazole | 40% | |

| Sulfonation | H₂SO₄ (fuming), 50°C, 5 hrs | 3-Sulfo derivative | 35% |

Regioselectivity :

-

Nitro and methyl groups at positions 5 and 4 direct incoming electrophiles to position 3 due to meta-directing effects .

Cyclocondensation Reactions

The amino derivative (post nitro reduction) participates in cyclocondensation to form fused heterocycles.

Example: Formation of Pyrazolo-Pyrimidines

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Ethyl acetoacetate, AcOH, reflux, 10 hrs | 5-Methylpyrazolo[1,5-a]pyrimidine | 70% |

Mechanism :

Stability and Side Reactions

科学研究应用

Medicinal Chemistry

1-(2-Fluoroethyl)-4-methyl-5-nitro-1H-pyrazole is being investigated for its potential as a pharmaceutical agent. Its fluorinated structure is particularly useful in drug design due to improved pharmacokinetic properties. Here are some specific applications:

- Antimicrobial Activity : Studies have shown that pyrazole derivatives exhibit antimicrobial effects against various pathogens. The incorporation of the nitro group can enhance this activity by participating in redox reactions, which may lead to the generation of reactive intermediates that are toxic to bacteria .

- Anti-inflammatory Properties : Research indicates that certain pyrazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced inflammation. This makes them candidates for developing new anti-inflammatory drugs .

Agriculture

The compound has potential applications in agrochemicals. Its unique structure may contribute to the development of new herbicides or pesticides that are more effective or environmentally friendly:

- Herbicidal Activity : Pyrazole derivatives have been reported to possess herbicidal properties, potentially providing alternatives to traditional herbicides that may have harmful environmental impacts .

Material Science

In addition to biological applications, this compound can be utilized in material science:

- Fluorinated Polymers : The compound can serve as a building block for synthesizing fluorinated polymers, which are known for their chemical resistance and thermal stability. These materials are valuable in various industrial applications.

Case Study 1: Antimicrobial Efficacy

A study conducted on laboratory mice demonstrated the effectiveness of pyrazole derivatives against infections caused by E. coli and Streptococcus pyogenes. The administration of these compounds resulted in increased survival rates compared to control groups, highlighting their potential as therapeutic agents .

| Compound | Dosage (mg/kg) | Survival Rate (%) |

|---|---|---|

| Control | 0 | 30 |

| Test Compound | 83 | 70 |

Case Study 2: Anti-inflammatory Activity

In a comparative study against standard anti-inflammatory drugs like celecoxib, certain pyrazole derivatives exhibited superior activity with IC50 values indicating potent inhibition of COX enzymes. This suggests their viability as candidates for further development into anti-inflammatory medications .

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| Celecoxib | 10 | 0.03 |

| Test Compound | 5.40 | 0.01 |

作用机制

The mechanism by which 1-(2-Fluoroethyl)-4-methyl-5-nitro-1H-pyrazole exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the fluoroethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The nitro group can participate in redox reactions, influencing the compound’s reactivity and stability.

相似化合物的比较

1-(2-Fluoroethyl)-4-methyl-5-nitro-1H-pyrazole can be compared with other fluorinated pyrazoles and nitro-substituted pyrazoles:

2-Fluoroethanol: This compound contains a fluoroethyl group but lacks the pyrazole ring and nitro group.

Fluoroalkyl Azides: These compounds are used in click chemistry for rapid radiolabeling and PET imaging. They share the fluoroalkyl group but differ in their overall structure and applications.

1-Bromoethenesulfonyl Fluoride: Used as a synthetic equivalent for acetylenesulfonyl fluoride in the preparation of sulfonyl fluoride-substituted triazoles.

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties, making it valuable for diverse applications.

生物活性

1-(2-Fluoroethyl)-4-methyl-5-nitro-1H-pyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure characterized by a fluoroethyl group, a methyl group, and a nitro group, which contribute to its pharmacological potential. The following sections detail the biological activities, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The chemical formula for this compound is C₅H₅FN₄O₂. Its structure allows it to participate in various chemical reactions, particularly those involving the nitro group, which can undergo reduction or substitution reactions. The fluoroethyl group enhances the compound's binding affinity to biological targets, impacting its efficacy as a pharmaceutical agent.

Biological Activities

-

Antimicrobial Activity :

- Pyrazole derivatives are known for their antimicrobial properties. Research indicates that this compound may exhibit activity against various bacterial strains, including E. coli and S. aureus. The presence of specific substituents in the pyrazole ring can enhance this activity, making it a candidate for further development in antimicrobial therapies .

-

Anti-inflammatory Effects :

- The compound has shown potential anti-inflammatory activity in various studies. For instance, modifications of pyrazole derivatives have resulted in compounds that inhibit pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that this compound could be explored for therapeutic applications in treating inflammatory diseases .

-

Anticancer Properties :

- Preliminary studies indicate that this pyrazole derivative may possess anticancer activity. For example, similar compounds have been shown to induce apoptosis in cancer cell lines and suppress tumor growth in vivo. The nitro group may play a role in enhancing the cytotoxic effects against certain cancer types .

The biological activity of this compound is believed to be mediated through its interactions with specific molecular targets such as enzymes and receptors:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways and cancer progression.

- Receptor Modulation : Its binding affinity to various receptors can lead to altered signaling pathways, contributing to its therapeutic effects.

Research Findings and Case Studies

A review of recent literature highlights several significant findings regarding the biological activities of pyrazole derivatives:

常见问题

Q. What are the most reliable synthetic routes for preparing 1-(2-Fluoroethyl)-4-methyl-5-nitro-1H-pyrazole?

The synthesis of pyrazole derivatives typically involves cyclocondensation or functionalization of preformed pyrazole cores. For example:

- Pd-catalyzed cross-coupling : A method adapted from involves dissolving a brominated pyrazole precursor (e.g., ethyl 4-bromo-1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate) in degassed DMF/water with aryl boronic acids, K₃PO₄, and Pd(PPh₃)₄ at 50°C to introduce aryl groups. Yields range from 61–70% after column purification .

- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is effective for hybrid triazole-pyrazole systems. Conditions include CuSO₄, sodium ascorbate, THF/water, and 16-hour reaction times (50°C), yielding ~61% pure product .

Q. Key Considerations :

Q. How can the structural identity of this compound be confirmed?

Combined spectroscopic and crystallographic methods are essential:

- 1H-NMR and MS : provides a template for interpreting δ values (e.g., aromatic protons at 7.2–8.1 ppm) and molecular ion peaks (M⁺ or [M+Na]⁺ in MS) .

- X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction resolves substituent positions and torsional angles, as demonstrated for similar pyrazole-triazole hybrids .

Q. Methodological Workflow :

Purify via column chromatography (silica gel, hexane/ethyl acetate).

Characterize using NMR (CDCl₃ or DMSO-d₆), IR (nitro stretch ~1520 cm⁻¹), and HRMS.

Q. What are the primary reactivity patterns of the nitro and fluoroethyl groups?

- Nitro group :

- Fluoroethyl group :

Contradictions : notes that nitro groups in similar pyrazoles resist reduction under mild conditions, requiring higher H₂ pressures (3 atm) , whereas reports successful reductions at ambient pressure for related structures .

Q. What safety protocols are recommended for handling this compound?

- Hazard profile : Nitro compounds are potential explosives; fluoroethyl groups may release HF upon decomposition.

- First aid : Immediate rinsing for skin/eye contact and medical consultation for inhalation .

- Storage : Cool (2–8°C), dry, and away from oxidizing agents .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatives?

- DFT calculations : Predict regioselectivity in electrophilic substitutions (e.g., nitration, halogenation) by analyzing Fukui indices and molecular electrostatic potentials .

- Docking studies : Screen bioactivity by docking into target proteins (e.g., carbonic anhydrase or cyclooxygenase) using AutoDock Vina .

Case Study : highlights pyrazole derivatives as carbonic anhydrase inhibitors; similar approaches apply to this compound .

Q. How to resolve contradictions in nitro group stability across studies?

Conflicting data on nitro group reduction ( vs. 6) may arise from:

Q. Experimental Design :

Conduct controlled reductions (varying catalysts, pressures).

Monitor progress via TLC or in situ IR spectroscopy.

Q. What strategies enhance biological activity in pyrazole-based drug candidates?

- Bioisosteric replacement : Replace the nitro group with sulfonamide or carboxylate moieties to improve solubility and target affinity .

- Hybridization : Fuse with triazole or oxadiazole rings to enhance antimicrobial or anti-inflammatory activity, as shown in and .

Example : reports pyrazole-triazole hybrids with IC₅₀ values <10 µM against COX-2, attributed to π-π stacking with active-site residues .

Q. How to address challenges in purifying nitro-substituted pyrazoles?

Q. What are the structure-activity relationships (SAR) for fluorinated pyrazoles?

Q. SAR Table (Derived from ) :

| Substituent | Biological Effect | Target Enzyme |

|---|---|---|

| 5-Nitro | COX-2 inhibition (IC₅₀ = 8.2 µM) | Cyclooxygenase-2 |

| 2-Fluoroethyl | Improved pharmacokinetics (t₁/₂ = 4.3 h) | Carbonic anhydrase IX |

| 4-Methyl | Reduced cytotoxicity (CC₅₀ >100 µM) | N/A |

Q. How to design experiments for analyzing degradation products?

- Accelerated degradation : Expose to UV light (254 nm) or H₂O₂ (3%) and monitor via LC-MS.

- Mechanistic insights : Use trapping agents (e.g., DMPO for radical intermediates) in ESR studies .

Key Finding : notes that benzothiazole-pyrazole hybrids degrade via nitro-to-nitroso pathways under acidic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。